

# Capillary zone electrophoresis for Dioxopromethazine hydrochloride

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## Compound of Interest

Compound Name: *Dioxopromethazine hydrochloride*

Cat. No.: *B7819081*

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## Application Note:

### Capillary Zone Electrophoresis for the Rapid and-Reliable Quantification of Dioxopromethazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Dioxopromethazine hydrochloride** is a phenothiazine derivative with antihistaminic properties. The accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Capillary Zone Electrophoresis (CZE) offers a powerful analytical technique for this purpose, providing high separation efficiency, short analysis times, and low consumption of reagents and samples.<sup>[1]</sup> This application note presents a detailed protocol for the determination of **dioxopromethazine hydrochloride** using CZE, including method validation parameters that demonstrate its suitability for routine quality control analysis.

## Experimental Protocol

This protocol is based on established CZE methods for the analysis of phenothiazine derivatives and is optimized for the quantification of **dioxopromethazine hydrochloride**.<sup>[2][3]</sup>

[4]

#### Instrumentation and Materials

- Capillary Electrophoresis System with a UV detector
- Uncoated fused-silica capillary (e.g., 50  $\mu\text{m}$  i.d., effective length 50 cm, total length 60 cm)
- Data acquisition and processing software
- **Dioxopromethazine hydrochloride** reference standard
- Sodium phosphate monobasic and dibasic (for buffer preparation)
- Orthophosphoric acid and Sodium hydroxide (for pH adjustment)
- Methanol (HPLC grade)
- Water (deionized, 18  $\text{M}\Omega\cdot\text{cm}$ )

#### Preparation of Solutions

- Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 7.0)
  - Dissolve an appropriate amount of sodium phosphate monobasic and dibasic in deionized water to obtain a 50 mM solution.
  - Adjust the pH to 7.0 using orthophosphoric acid or sodium hydroxide.
  - Filter the buffer through a 0.45  $\mu\text{m}$  membrane filter before use.
- Standard Stock Solution (1 mg/mL)
  - Accurately weigh approximately 10 mg of **dioxopromethazine hydrochloride** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions

- Prepare a series of working standard solutions by diluting the stock solution with the BGE to obtain concentrations ranging from 5 to 100 µg/mL.

#### CZE Method Parameters

Parameter	Condition
Capillary	Uncoated Fused-Silica, 50 µm i.d. x 60 cm (50 cm effective length)
Background Electrolyte	50 mM Phosphate Buffer (pH 7.0)
Injection Mode	Hydrodynamic
Injection Parameters	50 mbar for 5 seconds
Applied Voltage	+25 kV
Detection Wavelength	254 nm
Capillary Temperature	25 °C
Run Time	10 minutes

#### Sample Preparation

- For Bulk Drug Substance:
  - Accurately weigh and dissolve the **dioxopromethazine hydrochloride** sample in methanol to prepare a stock solution of 1 mg/mL.
  - Dilute the stock solution with the BGE to a final concentration within the calibration range (e.g., 50 µg/mL).
- For Pharmaceutical Formulations (e.g., Tablets):
  - Weigh and finely powder a representative number of tablets.
  - Accurately weigh a portion of the powder equivalent to a known amount of **dioxopromethazine hydrochloride** and transfer it to a volumetric flask.

- Add methanol to dissolve the active ingredient and sonicate for 15 minutes.
- Dilute to volume with methanol and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Dilute the filtered solution with the BGE to a final concentration within the calibration range.

## Method Validation

The developed CZE method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize representative data for the validation of the CZE method for **dioxopromethazine hydrochloride**, based on typical performance characteristics observed for similar analytical methods.[\[1\]](#)

### Data Presentation

Table 1: Linearity and Range

Concentration (µg/mL)	Peak Area (Arbitrary Units)
5	15.2
10	30.5
25	75.8
50	151.2
75	226.5
100	301.9
Regression Equation	$y = 3.015x + 0.08$
Correlation Coefficient ( $r^2$ )	0.9995
Linear Range	5 - 100 µg/mL

Table 2: Precision

Concentration (µg/mL)	Intra-day Precision (RSD, n=6)	Inter-day Precision (RSD, n=6)
25	1.2%	1.8%
50	0.9%	1.5%
75	0.8%	1.3%

Table 3: Accuracy (Recovery)

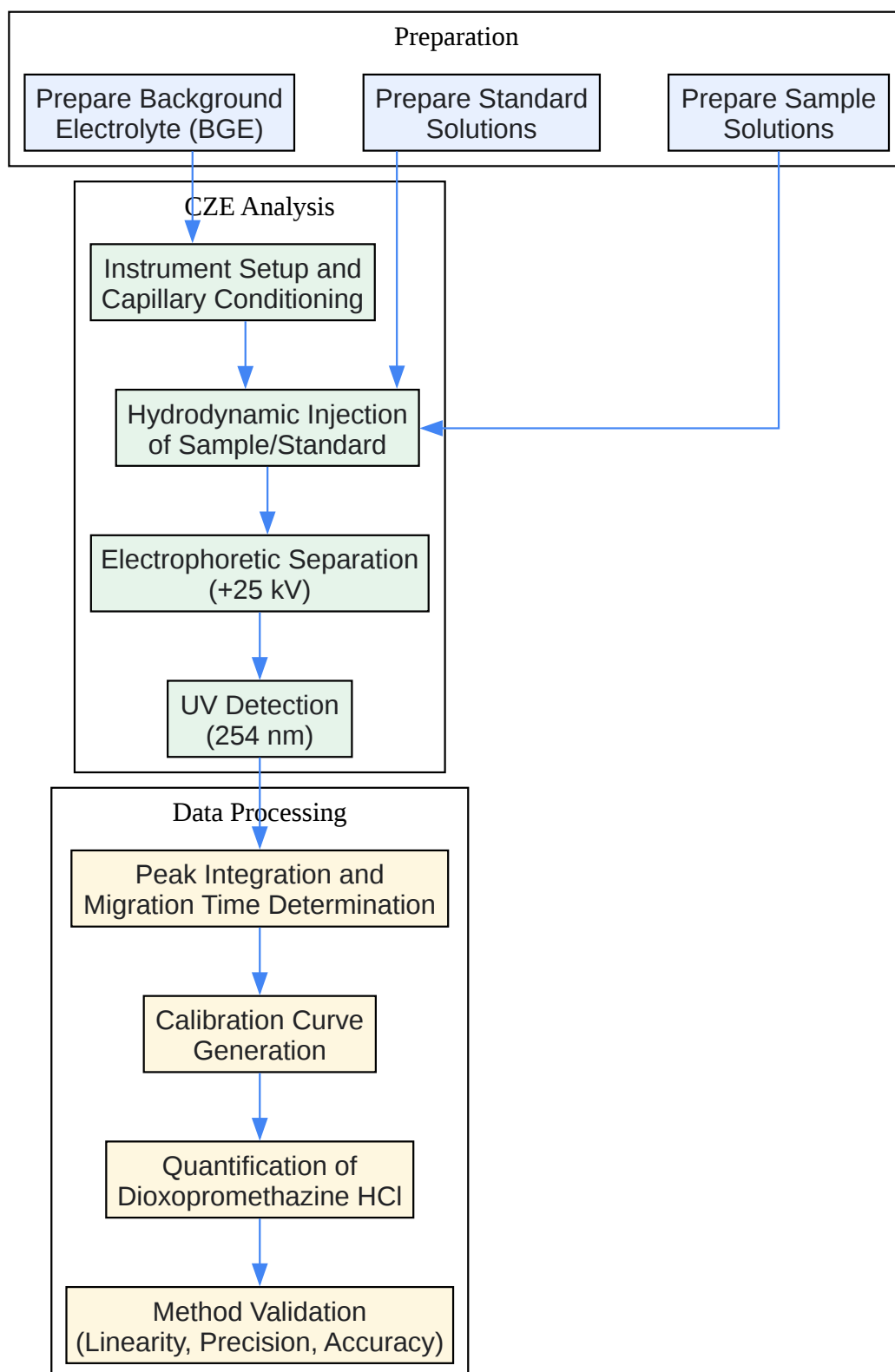
Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
25	24.8	99.2
50	50.3	100.6
75	74.5	99.3
Mean Recovery	99.7%	

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value
Limit of Detection (LOD)	1.5 µg/mL
Limit of Quantification (LOQ)	5.0 µg/mL

## Mandatory Visualization

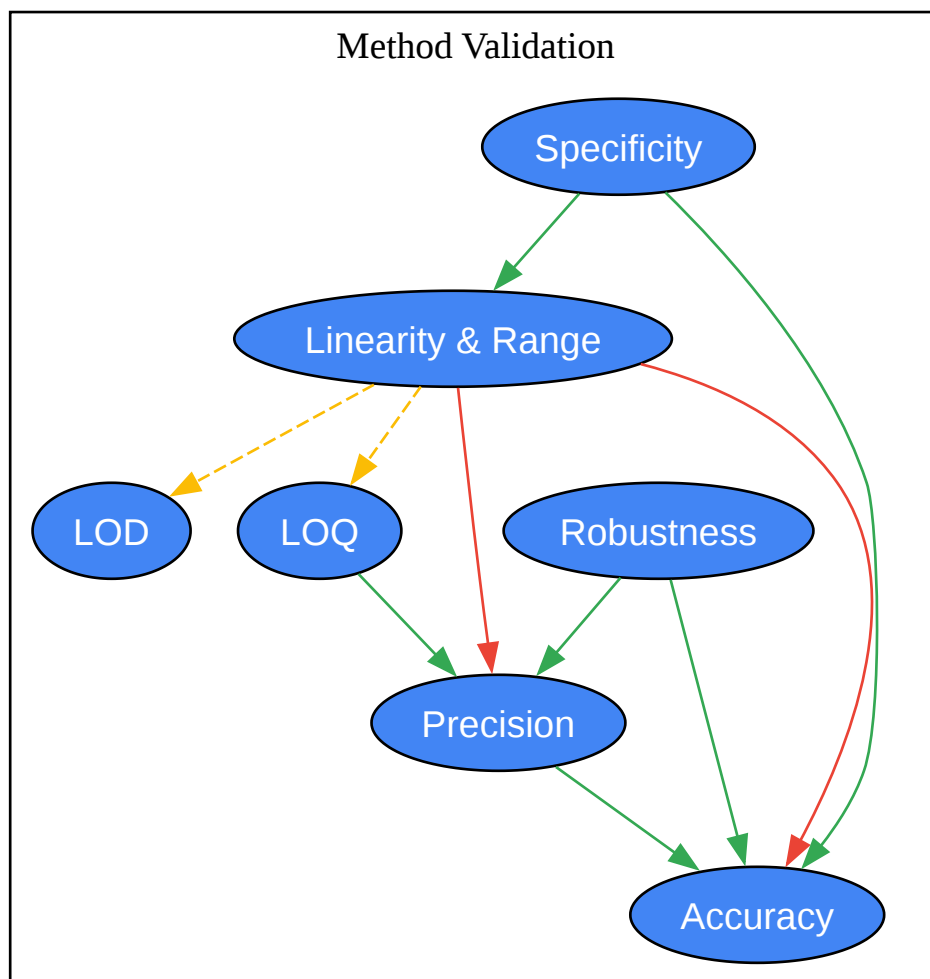
Experimental Workflow Diagram



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Caption: Workflow for the CZE analysis of Dioxopromethazine HCl.

## Logical Relationship of Method Validation Parameters



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Caption: Interdependencies of key CZE method validation parameters.

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## References

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